ethyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Ethyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate (CAS: 1245807-76-4) is a pyrazolo-pyridine derivative characterized by a bicyclic core structure fused at the [3,4-b] position. Key structural features include:
- Cyclopropyl substituent at position 3, conferring conformational rigidity.
- Ethyl ester moiety at position 4, influencing solubility and metabolic stability.
Its synthesis likely involves multi-step heterocyclic condensation, as inferred from related pyrazolo-pyridine syntheses . Safety protocols emphasize avoiding heat and ignition sources (P210) and proper handling (P201/P202) .
Properties
IUPAC Name |
ethyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-oxo-7H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-3-26-19(24)14-10-15(23)20-18-16(14)17(11-4-5-11)21-22(18)12-6-8-13(25-2)9-7-12/h6-11H,3-5H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJCKGFEANSWRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)NC2=C1C(=NN2C3=CC=C(C=C3)OC)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Overview of Pyrazolo[3,4-b]pyridine Derivatives
Pyrazolo[3,4-b]pyridine derivatives are known for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The structural diversity within this class allows for significant variation in biological effects based on modifications to the core structure.
-
Anticancer Activity :
- Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of various kinases involved in cancer progression. For instance, compounds have shown nanomolar inhibitory activities against tropomyosin receptor kinases (TRKs), which are implicated in cell proliferation and differentiation .
- A specific study reported that certain derivatives displayed remarkable anticancer activities with IC50 values as low as 2.3 µM against specific cancer cell lines .
- Inhibition of Enzymatic Activity :
Biological Evaluation
The biological activity of this compound has been evaluated through various assays:
| Activity Type | IC50 Value | Reference |
|---|---|---|
| TRKA Inhibition | Nanomolar | |
| Anticancer (Cell Line) | 2.3 µM | |
| Trypanocidal Activity | 10.47 µM |
Case Studies
-
Anticancer Studies :
- A recent study synthesized a series of pyrazolo[3,4-b]pyridine derivatives and assessed their anticancer properties against various cell lines. The findings indicated that modifications on the phenyl ring significantly influenced the activity profile, with some derivatives exhibiting potent inhibitory effects on cancer cell growth .
- Trypanocidal Activity :
Scientific Research Applications
Structure and Composition
- Chemical Formula : C16H17N3O3
- CAS Number : 1245807-76-4
- Molecular Weight : 299.33 g/mol
Physical Properties
- Appearance : Typically presented as a solid.
- Solubility : Soluble in organic solvents like DMSO and ethanol, with limited solubility in water.
Pharmacological Studies
Ethyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been investigated for its potential therapeutic effects in various diseases:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism of action is believed to involve the inhibition of specific signaling pathways that promote cancer cell proliferation.
- Antimicrobial Properties : The compound has shown promise as an antibacterial agent, particularly against Gram-positive bacteria. Research indicates that it may disrupt bacterial cell wall synthesis or function.
Synthetic Chemistry
The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The synthetic route can be optimized for yield and purity, making it suitable for large-scale production for research purposes.
Biological Assays
The compound is frequently used in biological assays to study its interactions with various biological targets. These include:
- Enzyme Inhibition Studies : Evaluating the compound's ability to inhibit enzymes involved in metabolic pathways.
- Cell Viability Assays : Assessing the cytotoxic effects on different cell lines to determine therapeutic windows.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 25 µg/mL for Staphylococcus aureus, suggesting potential as a lead compound for antibiotic development.
Table 1: Summary of Biological Activities
| Activity Type | Test Organism/Cell Line | Result (IC50/MIC) |
|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | IC50 = 10 µM |
| Antimicrobial | Staphylococcus aureus | MIC = 25 µg/mL |
| Antimicrobial | Escherichia coli | MIC = Not Determined |
Table 2: Synthesis Overview
| Step No. | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Cyclopropylamine + 4-methoxybenzaldehyde | 70 |
| 2 | Reaction with ethyl acetoacetate | 66 |
| 3 | Final cyclization step | Total Yield = 66% |
Chemical Reactions Analysis
Ester Hydrolysis
The ethyl carboxylate group undergoes alkaline hydrolysis to form carboxylic acid derivatives. This reaction typically requires:
-
Conditions : 1M NaOH in ethanol/water (4:1 v/v), 80°C for 6–8 hours
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Product : 3-cyclopropyl-1-(4-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Yield : ~85% (reported for methyl ester analogs)
This reaction is critical for generating intermediates used in amide coupling or salt formation .
Cyclopropane Ring Opening
The cyclopropyl substituent participates in ring-opening reactions under acidic conditions:
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Mechanism : Protonation at the cyclopropane ring’s strained bond followed by nucleophilic attack
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Reagents : H₂SO₄ (conc.) or HCl in dioxane
-
Products : Linear alkyl derivatives (e.g., allyl or propyl intermediates)
Nucleophilic Substitution at the Pyridine Ring
The electron-deficient pyridine moiety undergoes substitution reactions:
Coupling Reactions
The aromatic system participates in cross-coupling chemistry:
Suzuki-Miyaura Coupling
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Site : 5-position of pyridine ring
-
Scope : Aryl boronic acids with electron-withdrawing groups (e.g., 4-CF₃, 3-NO₂)
-
Yield Range : 60–78%
Buchwald-Hartwig Amination
-
Catalyst : Pd₂(dba)₃/Xantphos
-
Substrates : Primary/secondary amines
Reductive Functionalization
The 6-oxo group can be reduced selectively:
-
Reagent : NaBH₄/CeCl₃ in THF
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Product : 6-hydroxy-6,7-dihydro derivative (retains stereochemistry)
-
Applications : Intermediate for chiral resolution
Derivatization via Cyclocondensation
The pyrazolo[3,4-b]pyridine core participates in annulation reactions:
Comparative Reactivity of Structural Analogs
Key differences observed in related compounds:
| Derivative Substituent | Reaction Rate (vs Parent) | Notes | Source |
|---|---|---|---|
| 4-Fluorophenyl (vs 4-methoxy) | 1.3× faster in hydrolysis | Enhanced electrophilicity at C4 | |
| 6-Methyl (vs 6-oxo) | 0.6× slower in coupling | Steric hindrance at pyridine ring |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous pyrazolo-pyridine derivatives, focusing on structural variations, physicochemical properties, and functional implications.
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycle Variations :
- The target compound’s pyrazolo[3,4-b]pyridine core is distinct from pyrazolo[3,4-c]pyridine and pyrazolo[4,3-d]pyrimidine , which alter ring size and electronic properties. For example, pyrazolo[4,3-d]pyrimidine derivatives often exhibit enhanced DNA-binding affinity due to extended conjugation .
Substituent Effects: Cyclopropyl vs. Methyl/Phenyl: The cyclopropyl group in the target compound may reduce metabolic oxidation compared to methyl or phenyl substituents . 4-Methoxyphenyl vs. Halogenated Aromatics: The 4-methoxyphenyl group offers electron-donating effects, contrasting with electron-withdrawing groups (e.g., 4-fluorophenyl in ), which influence receptor binding kinetics. Ester vs. Cyano/Carboxylic Acid: The ethyl ester in the target compound enhances cell permeability compared to polar cyano or carboxylic acid groups .
Synthetic Methodologies :
- The target compound’s synthesis likely parallels methods for related esters, such as condensation in ionic liquids ([bmim][BF4]) or hydrolysis of intermediates (e.g., NaOH-mediated ester-to-acid conversion ).
Safety and Handling :
- The target compound requires stringent thermal controls (P210) , whereas cyanated analogs (e.g., ) may pose toxicity risks due to cyanide liberation under acidic conditions.
Q & A
Q. What are the established synthetic routes for ethyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate?
- Methodological Answer : The compound is synthesized via condensation reactions involving pyrazole-4-carbaldehydes and β-ketoesters or diethyl malonate. Key steps include:
- Cyclization : Base-catalyzed (e.g., piperidine) Michael addition followed by cyclization under reflux conditions .
- Functionalization : Introduction of the cyclopropyl and 4-methoxyphenyl groups via nucleophilic substitution or coupling reactions. Ethyl esters are typically formed using ethyl acetoacetate or diethyl malonate as precursors .
- Purification : Flash chromatography or recrystallization from solvents like isopropanol/ether mixtures .
Q. Table 1: Representative Synthetic Routes
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- Methodological Answer :
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using DMSO-d₆ or CDCl₃ solvents. Key signals include cyclopropyl protons (δ 0.8–1.2 ppm) and aromatic methoxy groups (δ 3.7–3.9 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+H]+ = 299.1139) with <5 ppm error .
- Crystallography :
- X-ray Diffraction (XRD) : Use SHELXL for refinement. Hydrogen bonding and π-π stacking interactions are critical for stability .
- ORTEP Visualization : Anisotropic displacement parameters are analyzed via WinGX .
Q. Table 2: Key Crystallographic Parameters
| Parameter | Value (Example) | Reference |
|---|---|---|
| Space group | P2₁/c | |
| R-factor | <0.05 | |
| Bond length (C–N) | 1.33–1.37 Å |
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of the compound?
- Methodological Answer :
- Solvent Selection : Ethanol (EtOH) enhances yield (89–95%) due to polarity and miscibility with precursors . Avoid DMF due to side reactions.
- Catalyst Screening : Meglumine outperforms piperidine in reducing reaction time (3 h vs. 6 h) .
- Temperature Control : Reflux (~80°C) is optimal for cyclization; higher temps degrade the cyclopropyl group .
Q. How to resolve contradictions in spectroscopic data during structure elucidation?
- Methodological Answer :
- Multi-Technique Validation : Cross-validate NMR with IR (C=O stretch at ~1700 cm⁻¹) and XRD .
- Computational Modeling : Use density functional theory (DFT) to predict NMR shifts and compare with experimental data .
- Dynamic NMR : Resolve tautomerism or conformational flexibility (e.g., keto-enol equilibrium in dihydro-pyridones) .
Q. What computational methods predict the compound’s biological activity?
- Methodological Answer :
- Molecular Docking : Target enzymes like BasE (siderophore biosynthesis) using AutoDock Vina. The pyrazolo-pyridine core shows high affinity for adenylating enzymes .
- QSAR Models : Correlate substituent effects (e.g., methoxy vs. nitro groups) with antimicrobial activity .
- ADMET Prediction : SwissADME evaluates bioavailability; logP <3 indicates moderate permeability .
Q. How to address polymorphism in crystallographic studies of the compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
